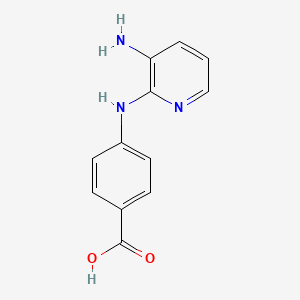

4-((3-Aminopyridin-2-yl)amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-((3-Aminopyridin-2-yl)amino)benzoic acid” is a chemical compound with the IUPAC name 4-(3-pyridinylamino)benzoic acid . It is available for purchase from various chemical suppliers.

Synthesis Analysis

Complexes of a similar compound, 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid, with cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II) have been synthesized and characterized using different spectroscopic methods . The synthesis process involves various spectroscopic methods like UV–Visible, infrared, 1H, 13C NMR, molar conductance, ESR, and elemental analysis .Molecular Structure Analysis

The molecular weight of a similar compound, 4-[(3-aminopyridin-2-yl)oxy]benzoic acid, is 230.22 . The InChI code provides information about its molecular structure .Chemical Reactions Analysis

The complexes of 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand with cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II) have been studied . The complexes showed only residual molar conductance values and hence they were considered as non-electrolytes in DMF .Applications De Recherche Scientifique

Metal Complex Synthesis and Characterization

- Metal complexes of 4-((3-Aminopyridin-2-yl)amino)benzoic acid with cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II) have been synthesized. These complexes were characterized using spectroscopic methods and quantum chemical computations, revealing octahedral and square planar geometries. Notably, they exhibited significant anticancer and antimicrobial activities (Konakanchi et al., 2021).

Photophysical Properties

- New heteroleptic Hg(II) complexes with 4-((3-Aminopyridin-2-yl)amino)benzoic acid were synthesized, and their photophysical properties were investigated. These complexes showed unique fluorescence characteristics, which vary depending on the solvent used (Mobin et al., 2016).

Synthesis of Novel Compounds

- Triorganostannyl esters of 4-((3-Aminopyridin-2-yl)amino)benzoic acid derivatives were synthesized. The structure of these compounds was studied in relation to their photophysical properties, highlighting the influence of the ligands on the metal centers (Tzimopoulos et al., 2010).

Antimicrobial Activity

- Compounds derived from 4-((3-Aminopyridin-2-yl)amino)benzoic acid demonstrated significant effectiveness against various bacterial strains and fungi, indicating their potential as antimicrobial agents (El-Meguid, 2014).

Development of Fluorescence Probes

- Novel fluorescence probes developed from 4-((3-Aminopyridin-2-yl)amino)benzoic acid derivatives can reliably detect reactive oxygen species and differentiate specific species, which is valuable in biological and chemical applications (Setsukinai et al., 2003).

Pseudopeptide Synthesis

- 4-Amino-3-(aminomethyl)benzoic acid, a derivative of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, has shown promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry, illustrating its utility in novel compound development (Pascal et al., 2000).

Propriétés

IUPAC Name |

4-[(3-aminopyridin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-10-2-1-7-14-11(10)15-9-5-3-8(4-6-9)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXTZVHETVIUFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Aminopyridin-2-yl)amino)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)